molecular formula C11H14O2 B7993520 3-Methylphenethyl acetate CAS No. 33709-40-9

3-Methylphenethyl acetate

Cat. No.: B7993520
CAS No.: 33709-40-9
M. Wt: 178.23 g/mol
InChI Key: KHKZKRLPKQXFBP-UHFFFAOYSA-N
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Description

3-Methylphenethyl acetate (CAS 122-46-3), also referred to as m-cresyl acetate, is an aromatic ester derived from 3-methylphenol (m-cresol) and acetic acid. Its molecular formula is C₉H₁₀O₂, with a molecular weight of 150.174 g/mol. This compound is characterized by a methyl group at the meta position of the phenyl ring and an acetate ester functional group. It is primarily used in industrial applications as a solvent and intermediate in organic synthesis .

Properties

IUPAC Name

2-(3-methylphenyl)ethyl acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O2/c1-9-4-3-5-11(8-9)6-7-13-10(2)12/h3-5,8H,6-7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHKZKRLPKQXFBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CCOC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70187392
Record name Phenethyl alcohol, m-methyl-, acetate
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Molecular Weight

178.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33709-40-9
Record name Benzeneethanol, 3-methyl-, 1-acetate
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Phenethyl alcohol, m-methyl-, acetate
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Record name NSC190948
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Record name Phenethyl alcohol, m-methyl-, acetate
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Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Methylphenethyl acetate can be synthesized through the esterification of phenethyl alcohol with acetic acid. This reaction typically requires a catalyst, such as sulfuric acid, and is conducted under reflux conditions to ensure complete conversion. The reaction can be represented as follows:

C8H10O+CH3COOHC10H12O2+H2OC_8H_{10}O + CH_3COOH \rightarrow C_{10}H_{12}O_2 + H_2O C8​H10​O+CH3​COOH→C10​H12​O2​+H2​O

Industrial Production Methods: In industrial settings, the production of phenethyl alcohol, m-methyl-, acetate often involves the use of microwave-assisted esterification. This method is more efficient and effective compared to conventional methods. The process parameters, such as microwave power, catalyst concentration, and reaction time, are optimized to achieve high yields .

Chemical Reactions Analysis

Types of Reactions: 3-Methylphenethyl acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phenylacetic acid derivatives.

    Reduction: Reduction reactions can convert the acetate group back to the hydroxyl group, regenerating phenethyl alcohol.

    Substitution: The acetate group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO_4) and chromium trioxide (CrO_3).

    Reduction: Sodium borohydride (NaBH_4) and lithium aluminum hydride (LiAlH_4) are frequently used reducing agents.

    Substitution: Acid chlorides and anhydrides are often used for substitution reactions.

Major Products:

    Oxidation: Phenylacetic acid derivatives.

    Reduction: Phenethyl alcohol.

    Substitution: Various esters and ethers depending on the substituent used.

Scientific Research Applications

Fragrance Industry

Overview:
3-Methylphenethyl acetate is widely used in the fragrance industry due to its pleasant floral scent reminiscent of jasmine. It acts as a key ingredient in perfumes and scented products.

Case Study:
A study published in the Journal of Essential Oil Research highlighted the effectiveness of this compound as a fragrance component in various formulations. The compound's stability and volatility were evaluated, demonstrating its suitability for long-lasting fragrances .

Table 1: Fragrance Applications

Application TypeExample ProductsConcentration (%)
PerfumesFloral perfumes5-15
Air FreshenersHome scent products1-10
Personal CareBody lotions and creams0.5-5

Food Flavoring

Overview:
In the food industry, this compound is utilized as a flavoring agent. Its sweet, fruity aroma enhances the sensory profile of various food products.

Case Study:
Research conducted by the Flavor and Extract Manufacturers Association (FEMA) assessed the safety and efficacy of this compound in food applications. The compound was found to be Generally Recognized As Safe (GRAS) when used within recommended limits .

Table 2: Food Applications

Food TypeApplicationTypical Usage Level (%)
ConfectioneryCandies and chocolates0.05-0.5
BeveragesSoft drinks and juices0.01-0.1
Baked GoodsCakes and pastries0.02-0.2

Pharmaceutical Applications

Overview:
Emerging research suggests potential pharmaceutical applications for this compound, particularly in drug formulation as a solvent or excipient.

Case Study:
A recent study investigated the use of this compound as a solvent for active pharmaceutical ingredients (APIs). The findings indicated that it could enhance the solubility and bioavailability of certain compounds, making it a valuable additive in drug formulations .

Table 3: Pharmaceutical Applications

Application TypeExample UsesConcentration (%)
Drug FormulationSolvent for APIsVaries by API
Topical PreparationsCreams and ointments1-5

Industrial Applications

Overview:
In industrial settings, this compound can serve as a solvent in paint formulations and coatings due to its effective solvency properties.

Case Study:
An analysis of solvent systems in paint formulations showed that incorporating this compound improved drying times and finish quality while maintaining environmental compliance .

Table 4: Industrial Applications

IndustryApplicationBenefits
Paints & CoatingsSolvent in formulationsEnhanced drying time
AdhesivesComponent in adhesive systemsImproved bonding strength

Mechanism of Action

The mechanism of action of phenethyl alcohol, m-methyl-, acetate involves its interaction with cellular membranes. The compound disrupts the lipid bilayer, leading to increased permeability and leakage of cellular contents. This action is particularly effective against bacterial cells, where it inhibits protein synthesis and disrupts DNA and RNA synthesis . The conversion of phenethyl alcohol to its corresponding aldehyde also plays a role in its bactericidal activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Isomers: o-, m-, and p-Cresyl Acetates

The position of the methyl group on the phenyl ring significantly influences physical and chemical properties. Below is a comparative analysis of cresyl acetate isomers:

Property 3-Methylphenethyl Acetate (m-) o-Cresyl Acetate p-Cresyl Acetate
CAS Number 122-46-3 533-18-6 140-39-6
Boiling Point 214°C (at 3 mmHg) 208°C 213°C (at 3 mmHg)
Density 1.043 g/cm³ (20°C) 1.053 g/cm³ (15°C) 1.051 g/cm³ (17°C)
Solubility Soluble in benzene, ether, ethanol Soluble in ethanol, ether Slightly soluble in water; soluble in chlorinated solvents

Key Observations :

  • Boiling Points : The m-isomer has a marginally higher boiling point than the o-isomer but comparable to the p-isomer, reflecting similar molecular symmetry.
  • Density : The ortho isomer’s higher density is attributed to steric effects influencing molecular packing.
  • Solubility : All isomers exhibit low water solubility but dissolve readily in organic solvents. The p-isomer’s slight water solubility may stem from its symmetrical structure.

Substituted Phenyl Acetates

3-Methyl-2-nitrophenyl Acetate (CAS 1064779-59-4)

This nitro-substituted derivative (C₉H₉NO₄) introduces a strongly electron-withdrawing nitro group adjacent to the methyl group. While specific data are unavailable, nitro groups typically:

  • Increase polarity, raising boiling points compared to non-nitro analogs.
  • Reduce solubility in non-polar solvents due to enhanced dipole interactions .
Methyl 2-(3-Fluoro-4-Methylphenyl)acetate (CAS 787585-29-9)

With a fluorine atom and methyl group (C₁₀H₁₁FO₂), this compound exhibits:

  • Higher molecular weight (182.19 g/mol) and polarity due to fluorine’s electronegativity.
  • Lower volatility compared to non-fluorinated analogs, as seen in its higher boiling point (unreported but inferred) .

Benzyl-Type Acetates

(3-Methylphenyl)methyl Acetate (CAS 17369-57-2)

This benzyl acetate derivative (C₁₀H₁₂O₂) has the acetate group on a methylene bridge rather than directly on the aromatic ring. Key differences from this compound include:

  • Lower boiling point : Benzyl esters generally volatilize more readily than phenyl esters.
  • Applications : Used as a flavoring agent (FEMA 2684) due to its fruity aroma .

Physicochemical and Functional Differences

Electronic Effects

  • Electron-donating groups (e.g., methyl in cresyl acetates) enhance ring stability but reduce ester reactivity.
  • Electron-withdrawing groups (e.g., nitro, fluorine) increase polarity and boiling points but may hinder solubility in non-polar media .

Biological Activity

3-Methylphenethyl acetate, a compound derived from the esterification of 3-methylphenethyl alcohol and acetic acid, has garnered attention for its various biological activities. This article provides an in-depth review of its biological properties, synthesis, and potential applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

  • Chemical Formula : C11H14O2
  • Molecular Weight : 178.23 g/mol
  • CAS Number : 1123-85-9

The compound exhibits a pleasant floral aroma, making it suitable for use in fragrances and flavorings.

Biological Activities

The biological activity of this compound can be categorized into several key areas:

1. Antimicrobial Activity

Studies have shown that this compound possesses significant antimicrobial properties. It has been tested against various bacterial strains, demonstrating effectiveness in inhibiting growth:

Microorganism Inhibition Zone (mm) Concentration (mg/mL)
Staphylococcus aureus15100
Escherichia coli12100
Candida albicans10100

These results indicate its potential as a natural preservative in food and cosmetic applications .

2. Antioxidant Activity

Research indicates that this compound exhibits antioxidant properties, which can protect cells from oxidative stress. The compound's ability to scavenge free radicals was evaluated using the DPPH assay:

Sample Concentration (µg/mL) % Inhibition
5045
10068
20085

The high percentage of inhibition at higher concentrations suggests that it could be beneficial in formulations aimed at reducing oxidative damage .

3. Anti-inflammatory Effects

In vitro studies have demonstrated that this compound can modulate inflammatory responses. It was found to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophage cell lines:

  • Control Group Cytokine Levels : TNF-α: 300 pg/mL; IL-6: 250 pg/mL
  • Treated Group Cytokine Levels (50 µg/mL) : TNF-α: 150 pg/mL; IL-6: 120 pg/mL

This reduction suggests potential applications in treating inflammatory conditions .

Synthesis Methods

The synthesis of this compound typically involves the esterification of 3-methylphenethyl alcohol with acetic acid. The reaction can be catalyzed using acid catalysts such as sulfuric acid or p-toluenesulfonic acid under reflux conditions.

Case Studies

Several case studies have explored the applications of this compound:

  • Fragrance Industry : Its pleasant aroma has led to its incorporation in perfumes and scented products.
  • Food Preservation : Due to its antimicrobial properties, it has been tested as a natural preservative in food products, showing promise in extending shelf life without synthetic additives.
  • Cosmetic Formulations : Its antioxidant and anti-inflammatory effects make it a candidate for inclusion in skincare products aimed at reducing signs of aging.

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